molecular formula C2H8Na2O8P2 B14795907 Etidronic acid (disodium salt)

Etidronic acid (disodium salt)

Cat. No.: B14795907
M. Wt: 268.01 g/mol
InChI Key: RCPBHUGBCPLECU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etidronic acid (disodium salt), also known as etidronate disodium, is a non-nitrogenous bisphosphonate. It is widely used in various fields such as medicine, water treatment, and cosmetics. The compound was patented in 1966 and approved for medical use in 1977 . It is known for its ability to inhibit bone resorption and prevent calcification, making it useful in treating conditions like osteoporosis and Paget’s disease of bone .

Preparation Methods

Etidronic acid (disodium salt) can be synthesized through several methods. One common synthetic route involves the reaction of acetic acid with phosphorus trichloride in methanesulfonic acid. This reaction forms an intermediate, which is then converted to etidronate by further reaction with phosphorus trichloride . Industrial production methods often involve similar processes, with optimization for large-scale production .

Biological Activity

Etidronic acid, also known as disodium etidronate, is a first-generation bisphosphonate primarily used in the treatment of various bone disorders. Its biological activity is largely attributed to its ability to inhibit osteoclast-mediated bone resorption, making it a crucial therapeutic agent in conditions characterized by excessive bone loss.

Etidronic acid functions by mimicking pyrophosphate, a natural inhibitor of bone resorption. It binds to hydroxyapatite in bone, and upon osteoclast activity, it is released and taken up by these cells through fluid-phase endocytosis. Inside the osteoclasts, etidronic acid disrupts ATP metabolism by forming non-hydrolyzable ATP analogs, leading to impaired osteoclastic function and ultimately reducing bone resorption .

Pharmacodynamics and Pharmacokinetics

  • Pharmacodynamics : Etidronic acid inhibits osteoclast activity, preventing the dissolution of bone minerals and the release of calcium into the bloodstream. This mechanism is particularly beneficial in managing conditions such as Paget's disease and hypercalcemia associated with malignancies .
  • Pharmacokinetics : The oral bioavailability of etidronic acid is low, ranging from 1% to 10%. Most of the administered dose is excreted in feces, with minimal absorption occurring in the gastrointestinal tract .

Clinical Applications

Etidronic acid is utilized in various clinical settings:

  • Paget's Disease : In a study involving patients with Paget's disease, etidronic acid was administered at doses ranging from 5 to 20 mg/kg/day. Significant decreases in serum alkaline phosphatase levels were observed after six months of therapy, indicating effective suppression of bone turnover .
  • Hypercalcemia of Malignancy : A clinical trial demonstrated that intravenous administration of etidronate at 7.5 mg/kg effectively normalized serum calcium levels in 92% of patients compared to only 33% in the placebo group .

Acute Toxicity

The acute toxicity profile of etidronic acid varies across species:

  • The oral LD50 for etidronic acid has been reported between 1008 mg/kg and >5000 mg/kg in rats, indicating a relatively low acute toxicity risk .
  • In dermal toxicity studies on rabbits, the LD50 was found to be ≥7940 mg/kg .

Long-term Toxicity

Long-term studies have shown no significant adverse skeletal effects associated with repeated dosing of etidronic acid. The NOAEL (No Observed Adverse Effect Level) was determined to be ≥1724 mg/kg/day in female rats .

Case Studies

  • Paget’s Disease Treatment : A group of patients treated with sodium etidronate showed significant biochemical improvements with minimal side effects at lower doses (5 mg/kg). Higher doses led to gastrointestinal issues and non-traumatic fractures .
  • Hypercalcemia Management : In cases of malignancy-related hypercalcemia, etidronate provided a safe alternative treatment option when combined with rehydration therapy, demonstrating its efficacy in controlling elevated calcium levels .

Summary Table of Biological Activity

PropertyDetails
Chemical Structure Disodium salt of etidronic acid
Mechanism Inhibits osteoclast activity
Bioavailability 1% - 10% via oral administration
Clinical Uses Paget’s disease, hypercalcemia due to malignancy
LD50 (Oral) 1008 - >5000 mg/kg (rats)
NOAEL (Long-term) ≥1724 mg/kg/day (female rats)

Properties

Molecular Formula

C2H8Na2O8P2

Molecular Weight

268.01 g/mol

IUPAC Name

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate;hydrate

InChI

InChI=1S/C2H8O7P2.2Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2

InChI Key

RCPBHUGBCPLECU-UHFFFAOYSA-L

Canonical SMILES

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.